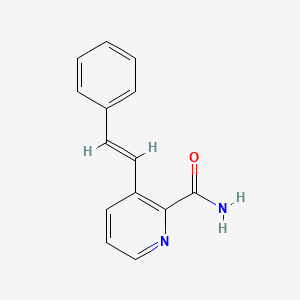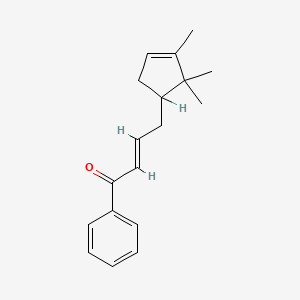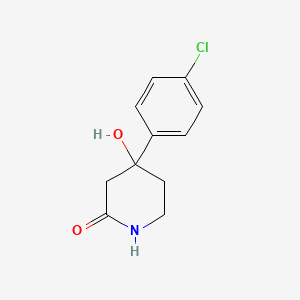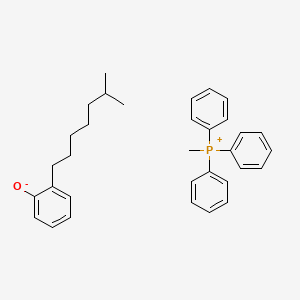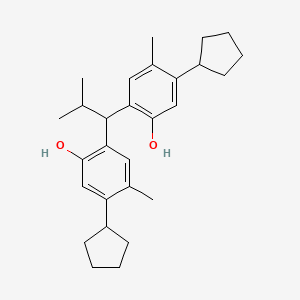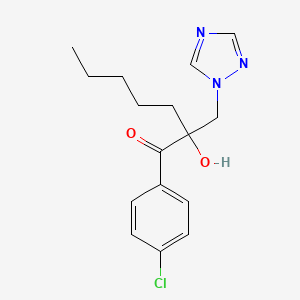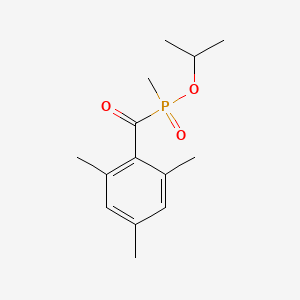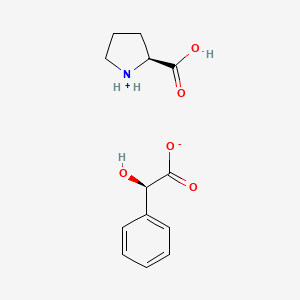
L-Prolinium (R)-alpha-hydroxybenzeneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolinium ®-alpha-hydroxybenzeneacetate is a compound that combines the amino acid L-proline with ®-alpha-hydroxybenzeneacetic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of L-proline, which includes a secondary amino group and a pyrrolidine ring, contributes to the compound’s distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinium ®-alpha-hydroxybenzeneacetate typically involves the reaction of L-proline with ®-alpha-hydroxybenzeneacetic acid. One common method is to dissolve both reactants in a suitable solvent, such as water or ethanol, and then allow the reaction to proceed at room temperature. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of L-Prolinium ®-alpha-hydroxybenzeneacetate may involve more advanced techniques, such as continuous flow reactors or automated synthesis systems. These methods allow for greater control over reaction conditions and can increase the yield and purity of the final product. Additionally, industrial production may involve the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
L-Prolinium ®-alpha-hydroxybenzeneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
L-Prolinium ®-alpha-hydroxybenzeneacetate has a wide range of applications in scientific research:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, the compound can be used to study protein folding and stability, as L-proline is an important component of collagen and other proteins.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs and prodrugs. Its ability to interact with biological molecules makes it a promising candidate for therapeutic research.
Industry: L-Prolinium ®-alpha-hydroxybenzeneacetate is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism by which L-Prolinium ®-alpha-hydroxybenzeneacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, or it may interact with receptors to influence cellular signaling processes.
類似化合物との比較
L-Prolinium ®-alpha-hydroxybenzeneacetate can be compared to other similar compounds, such as:
L-Prolinium Tartrate: This compound also contains L-proline and is used in nonlinear optical applications. It differs in its specific chemical structure and properties.
L-Prolinium Picrate: Another compound containing L-proline, used in the study of nonlinear optical properties. It has different functional groups and applications compared to L-Prolinium ®-alpha-hydroxybenzeneacetate.
L-Proline: The parent amino acid, which is a key component of many proteins and has various biological functions. L-Prolinium ®-alpha-hydroxybenzeneacetate is a derivative with additional functional groups that confer unique properties.
The uniqueness of L-Prolinium ®-alpha-hydroxybenzeneacetate lies in its combination of L-proline with ®-alpha-hydroxybenzeneacetic acid, resulting in a compound with distinct chemical and biological properties that make it valuable for a wide range of applications.
特性
CAS番号 |
93803-22-6 |
|---|---|
分子式 |
C13H17NO5 |
分子量 |
267.28 g/mol |
IUPAC名 |
(2R)-2-hydroxy-2-phenylacetate;(2S)-pyrrolidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C8H8O3.C5H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6;7-5(8)4-2-1-3-6-4/h1-5,7,9H,(H,10,11);4,6H,1-3H2,(H,7,8)/t7-;4-/m10/s1 |
InChIキー |
IKUZAIOVQBHBJS-NFPGDTMVSA-N |
異性体SMILES |
C1C[C@H]([NH2+]C1)C(=O)O.C1=CC=C(C=C1)[C@H](C(=O)[O-])O |
正規SMILES |
C1CC([NH2+]C1)C(=O)O.C1=CC=C(C=C1)C(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
